2,4,6-Tribromo-5-methylpyridin-3-amine
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Overview
Description
2,4,6-Tribromo-5-methylpyridin-3-amine is a brominated pyridine derivative with the molecular formula C6H5Br3N2 and a molecular weight of 344.83 g/mol . This compound is characterized by the presence of three bromine atoms and a methyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2,4,6-Tribromo-5-methylpyridin-3-amine typically involves the bromination of 3-methylpyridine. One common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of an iodine catalyst. The reaction proceeds through the formation of a tribromomethyl pyridinamine intermediate, which is then treated with various reagents to yield the final product. Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2,4,6-Tribromo-5-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
2,4,6-Tribromo-5-methylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-5-methylpyridin-3-amine and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound’s bromine atoms and pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity . Density functional theory (DFT) studies have been conducted to understand the electronic transitions and reactivity indices of the compound .
Comparison with Similar Compounds
2,4,6-Tribromo-5-methylpyridin-3-amine can be compared with other brominated pyridine derivatives, such as:
5-Bromo-2-methylpyridin-3-amine: This compound has one bromine atom and is used in similar synthetic applications.
2,4,6-Tribromopyridine: Lacks the methyl group but has three bromine atoms, making it less sterically hindered.
Properties
IUPAC Name |
2,4,6-tribromo-5-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2/c1-2-3(7)4(10)6(9)11-5(2)8/h10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODVRXKJCGCDSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1Br)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560035 |
Source
|
Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-52-8 |
Source
|
Record name | 2,4,6-Tribromo-5-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126325-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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